Mezilamine - 50335-55-2

Mezilamine

Catalog Number: EVT-275965
CAS Number: 50335-55-2
Molecular Formula: C11H18ClN5S
Molecular Weight: 287.81 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mezilamine is a dopamine antagonist, blocking presynaptic but stimulating postsynaptic alpha-adrenoceptors.
Overview

Mezilamine is a pharmaceutical compound primarily classified as an antihistamine. It belongs to the class of drugs known as H1 receptor antagonists, which are commonly used to alleviate allergic symptoms by blocking the action of histamine, a substance in the body that causes allergic reactions. Mezilamine is particularly noted for its effectiveness in treating allergic rhinitis and other allergic conditions.

Source

Mezilamine is synthesized through chemical processes rather than being derived from natural sources. Its development was driven by the need for effective antihistamines with fewer side effects compared to older medications.

Classification
  • Type: Antihistamine
  • Sub-class: H1 receptor antagonist
  • Therapeutic Use: Treatment of allergic rhinitis and other allergy-related conditions.
Synthesis Analysis

Methods

The synthesis of Mezilamine typically involves several steps that include the formation of key intermediates and their subsequent modification. The process can be summarized in the following stages:

  1. Formation of the Core Structure: The synthesis begins with a suitable aromatic compound, which undergoes various reactions such as nitration or halogenation to introduce functional groups necessary for further transformations.
  2. Amine Introduction: A critical step involves the introduction of an amine group, which is essential for the antihistaminic activity. This can be achieved through reductive amination or nucleophilic substitution reactions.
  3. Final Modifications: The final structure is obtained through a series of coupling reactions and purification steps, ensuring that the compound meets pharmaceutical standards.

Technical Details

The specific synthetic routes may vary depending on the desired purity and yield. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the progress of the synthesis and ensure high-quality product isolation.

Molecular Structure Analysis

Structure

Mezilamine has a complex molecular structure characterized by its specific arrangement of atoms, which contributes to its pharmacological properties. The molecular formula is typically represented as C_{17}H_{20}N_{2}S.

Data

  • Molecular Weight: Approximately 284.42 g/mol
  • Chemical Structure: The structure includes a thiazole ring and an ethyl side chain, which are crucial for its interaction with H1 receptors.
Chemical Reactions Analysis

Reactions

The chemical reactivity of Mezilamine can be analyzed through several key reactions:

  1. Acid-Base Reactions: As an amine, Mezilamine can act as a base, reacting with acids to form salts that are often more soluble in water.
  2. Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for further derivatization and modification of the compound.
  3. Degradation Reactions: Under certain conditions, Mezilamine may undergo hydrolysis or oxidation, leading to degradation products that may affect its efficacy and safety profile.

Technical Details

Understanding these reactions is essential for optimizing synthesis pathways and ensuring stability during storage and formulation.

Mechanism of Action

Process

Mezilamine exerts its therapeutic effects primarily through competitive inhibition at the H1 histamine receptors located in various tissues throughout the body. By blocking these receptors, Mezilamine effectively reduces symptoms associated with allergic responses, such as nasal congestion, sneezing, and itching.

Data

  • Receptor Affinity: Mezilamine has been shown to have a high affinity for H1 receptors compared to other histamine receptor subtypes.
  • Onset of Action: The onset of action typically occurs within 30 minutes after administration, providing rapid relief from allergy symptoms.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mezilamine is usually presented as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and organic solvents such as ethanol, which aids in its formulation into various dosage forms.

Chemical Properties

  • Stability: Mezilamine is stable under normal storage conditions but may degrade when exposed to light or moisture.
  • pH Sensitivity: The solubility can vary with pH, making it important to consider when formulating oral or injectable preparations.
Applications

Scientific Uses

Mezilamine is primarily used in clinical settings for managing allergic conditions. Its applications extend beyond mere symptom relief; it serves as a valuable tool in research investigating histaminergic pathways and their roles in various physiological processes. Additionally, ongoing studies explore potential uses in treating other conditions influenced by histamine activity, such as certain neurological disorders.

Historical Evolution of Mesalamine in Pharmacotherapy

Development from Sulfasalazine Derivatives to Targeted 5-ASA Formulations

The therapeutic journey of mesalamine (5-aminosalicylic acid, 5-ASA) began with the serendipitous discovery of sulfasalazine's efficacy in ulcerative colitis during the 1940s. Originally developed for rheumatoid arthritis, sulfasalazine consists of 5-ASA linked to sulfapyridine via an azo bond. Research later revealed that colonic bacteria cleaved this bond, releasing sulfapyridine (largely responsible for adverse effects) and the therapeutically active 5-ASA moiety [4] [6]. This pivotal finding redirected drug development toward isolating 5-ASA without the sulfonamide component.

Early challenges centered on delivery optimization since unmodified 5-ASA absorbed rapidly in the upper GI tract, failing to reach colonic inflammation sites. Between 1980–2000, pharmaceutical innovations addressed this through:

  • pH-dependent coatings: Eudragit® polymers dissolved at specific pH thresholds (e.g., Asacol® targeting ileum/colon at pH ≥7) [9] [10]
  • Time-dependent systems: Ethylcellulose microgranules in Pentasa® allowed gradual duodenal-to-ileal release [4]
  • Prodrug engineering: Olsalazine and balsalazide used bacterial azo-reductases to release 5-ASA specifically in the colon [6]

Table 1: Evolution of Mesalamine Formulations

Formulation TypeBrand ExamplesRelease MechanismTarget Site
pH-dependentAsacol®, Lialda®Dissolution at pH ≥7Terminal ileum/Colon
Time-dependentPentasa®Diffusion-controlledDuodenum to Colon
ProdrugBalsalazideBacterial cleavageColon
RectalCanasa®, Rowasa®Direct mucosal contactRectum/Sigmoid

These innovations increased colonic drug concentrations from <20% to >80% while reducing systemic exposure. Pharmacokinetic studies confirmed pH-dependent tablets achieved a mean Tmax of 5.3–14.7h versus 3.5h for time-release capsules, aligning with regional transit times [4] [6].

Paradigm Shifts in Inflammatory Bowel Disease (IBD) Management Post-1987 FDA Approval

The FDA's 1987 approval of standalone 5-ASA (Rowasa® enema) marked a therapeutic inflection point, establishing mesalamine as the first-line therapy for mild-to-moderate ulcerative colitis. This catalyzed three transformative shifts:

  • Topical Therapy Ascendancy: Clinical trials demonstrated 5-ASA enemas/suppositories induced remission in 70–85% of proctitis cases versus 40–50% with oral sulfasalazine, establishing them as preferred first-line options for distal disease [1] [4]. Combination oral+rectal therapy further improved remission rates to 89% for extensive colitis [1].

  • Treatment Target Evolution: Mesalamine’s efficacy validated mucosal healing as a therapeutic endpoint. Trials increasingly incorporated endoscopic indices (e.g., Mayo Endoscopic Score), shifting from symptom-only assessments toward objective inflammation metrics [2] [8]. This paved the way for future biologic therapies targeting deeper healing.

  • Market Repositioning: By 2010, mesalamine captured >88% of UC prescriptions, dominating a $1.4 billion US market. Branded formulations held significant shares: Asacol® (40%), Lialda® (20%), Pentasa® (14%) [4]. However, the 2010s saw generics erode brand dominance, exemplified by Delzicol®’s 2013 patent expiration and subsequent ANDA filings [3].

Table 2: Impact of Mesalamine Formulations on IBD Management Practices

EraDominant TherapyTreatment TargetMarket LeaderMarket Share
Pre-1987SulfasalazineSymptom controlAzulfidine®>95%
1987–20001st-gen 5-ASAClinical remissionAsacol®40–52%
2000–20152nd-gen 5-ASAMucosal healingLialda®/Pentasa®34% combined
Post-2015Generics/BiosimilarsHistologic remissionMultisource>60% generic

Patent Landscapes and Generic Formulation Challenges

The mesalamine patent ecosystem features four key patents protecting formulation technologies rather than the compound itself. This led to complex litigation pathways during genericization:

  • Formulation-Specific Protection: Patents like RU2610435C2 covered tablet compositions with improved solubility using microcrystalline cellulose and silicon dioxide. Others protected Eudragit-based coatings ensuring ileocolonic release [3] [9].
  • Paragraph IV Challenges: Six ANDA filings (2011–2014) contested patents for Delzicol®, Canasa®, and Asacol HD®. For example, the 800mg delayed-release tablet (Asacol HD®) faced a Paragraph IV challenge in 2011, accelerating generic entry post-2013 [3].
  • Manufacturing Barriers: Generic approval required proving therapeutic equivalence in dissolution profiles and colonic distribution. The FDA designated Delzicol® capsules and Asacol HD® tablets as non-interchangeable due to differing release kinetics [3] [6].

Properties

CAS Number

50335-55-2

Product Name

Mezilamine

IUPAC Name

4-chloro-N-methyl-6-(4-methylpiperazin-1-yl)-5-methylsulfanylpyrimidin-2-amine

Molecular Formula

C11H18ClN5S

Molecular Weight

287.81 g/mol

InChI

InChI=1S/C11H18ClN5S/c1-13-11-14-9(12)8(18-3)10(15-11)17-6-4-16(2)5-7-17/h4-7H2,1-3H3,(H,13,14,15)

InChI Key

ITYXRJDDBZMFAY-UHFFFAOYSA-N

SMILES

CNC1=NC(=C(C(=N1)Cl)SC)N2CCN(CC2)C

Solubility

Soluble in DMSO

Synonyms

2-methylamino-4-N-methylpiperazino-5-thiomethyl-6-chloropyrimidine
mezilamine
mezilamine monohydrochloride
O 6553

Canonical SMILES

CNC1=NC(=C(C(=N1)Cl)SC)N2CCN(CC2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.